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Compound of Interest

3-Bromo-4-
Compound Name: ) )
(methylsulfonyl)benzoic acid

Cat. No.: B1374630

CAS Number: 39058-84-9

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-
(methylsulfonyl)benzoic acid, a key chemical intermediate in contemporary organic
synthesis. With its unique trifunctional scaffold, this compound has emerged as a valuable
building block, particularly in the realm of medicinal chemistry and drug discovery. This
document delves into its physicochemical properties, provides a detailed, field-proven
synthesis protocol, and explores its critical applications, with a focus on its role in the
development of targeted therapeutics such as kinase inhibitors. This guide is intended for
researchers, scientists, and professionals in drug development who require a deep technical
understanding of this versatile molecule.

Introduction: A Molecule of Strategic Importance

3-Bromo-4-(methylsulfonyl)benzoic acid, identified by the CAS number 39058-84-9, is a
substituted aromatic carboxylic acid of significant interest to the scientific community.[1][2][3] Its
molecular structure incorporates three key functional groups: a carboxylic acid, a bromine
atom, and a methylsulfonyl group. This distinct arrangement of functionalities imparts a unique
reactivity profile, making it a highly sought-after intermediate in the synthesis of complex
organic molecules.
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The presence of the bromine atom provides a reactive site for various cross-coupling reactions,
enabling the facile introduction of diverse molecular fragments. The strongly electron-
withdrawing methylsulfonyl group modulates the electronic properties of the benzene ring,
influencing its reactivity and providing regiochemical control in subsequent synthetic
transformations. The carboxylic acid moiety serves as a versatile handle for amide bond
formation, esterification, and other derivatizations, which are fundamental transformations in
the construction of biologically active compounds.

Given these attributes, 3-Bromo-4-(methylsulfonyl)benzoic acid has found considerable
utility as a foundational scaffold in the synthesis of pharmaceutical agents, particularly in the
development of kinase inhibitors for cancer therapy.[4][5] This guide aims to provide a detailed
technical resource for scientists working with this important molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is paramount
for its effective use in research and development. The key properties of 3-Bromo-4-
(methylsulfonyl)benzoic acid are summarized in the table below.

Property Value Source
CAS Number 39058-84-9 [1]1[2][3]
Molecular Formula CsH7BrO4S [1112][3]
Molecular Weight 279.11 g/mol [3]
Appearance White to off-white solid Inferred from supplier data
Purity >98% [2][3]
KTVNPQRQWOOMGI-
INChl Key N/A
UHFFFAOYSA-N
CS(=0)
SMILES N/A

(=0)clcc(C(=0)0)ceclBr

Spectroscopic Data Analysis
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Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-
Bromo-4-(methylsulfonyl)benzoic acid. Below is a summary of expected spectroscopic
characteristics based on its structure and data for analogous compounds.

e 1H NMR (Proton Nuclear Magnetic Resonance): The *H NMR spectrum is expected to show
characteristic signals for the aromatic protons and the methyl group of the sulfonyl moiety.
The aromatic region would likely display a complex splitting pattern due to the substitution on
the benzene ring. The methyl protons of the sulfonyl group would appear as a sharp singlet,
typically downfield due to the electron-withdrawing nature of the SOz group. The acidic
proton of the carboxylic acid will appear as a broad singlet at a significantly downfield
chemical shift, which can be confirmed by D20 exchange.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 3C NMR spectrum will exhibit
distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of
the carboxylic acid will be observed at a characteristic downfield position (typically 165-185
ppm). The aromatic carbons will appear in the range of 120-150 ppm, with their specific
shifts influenced by the bromo and methylsulfonyl substituents. The methyl carbon of the
sulfonyl group will be found in the aliphatic region of the spectrum.[6]

e FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a
broad absorption band in the region of 2500-3300 cm~? corresponding to the O-H stretching
of the carboxylic acid. A strong, sharp peak around 1700 cm~1 is indicative of the C=0
stretching of the carbonyl group.[7] Characteristic absorptions for the S=0 stretching of the
sulfonyl group are expected around 1350 cm~1 (asymmetric) and 1150 cm~1 (symmetric).
Aromatic C-H and C=C stretching vibrations will also be present in their respective regions.

e Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding
to the molecular weight of the compound. A characteristic isotopic pattern for the molecular
ion will be observed due to the presence of the bromine atom (approximately equal intensity
for M and M+2 peaks). Fragmentation patterns would likely involve the loss of the hydroxyl
group (-OH), the carboxyl group (-COOH), and cleavage of the methylsulfonyl group.[8][9]

Synthesis Protocol: A Step-by-Step Guide

While multiple synthetic routes can be envisioned for 3-Bromo-4-(methylsulfonyl)benzoic
acid, a common and reliable approach involves the oxidation of a suitable precursor. The
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following protocol is a representative method based on established chemical principles for the
synthesis of related compounds.

Diagram of the Synthetic Workflow

Step 1: Sulfonylation

Step 2: Oxidation (Alternative)

(Oxmmng Agent (e.g., H202, m—CPBA))M»(Readmn in a suitable solvent (e.g., acetic acm)j

Reactant

Bromo-4 acid

(3-Bromo—4-(methylsuIfonyl)benzoic acid)

(Amide Coupling (e.g., HATU, EDCI)HAmide Intermediate)—*
Amine Fragment (R-NH2) ’—>(Suzuki Coupling)—»(FinaI Kinase Inhibitor Candidate)
Aryl/Heteroaryl Boronic Acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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